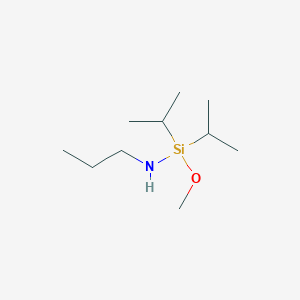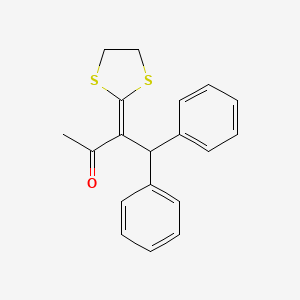
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is an organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in fields like materials science, pharmaceuticals, and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine typically involves the reaction of a silane precursor with appropriate alkylating agents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of silanes to alkenes or alkynes in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale hydrosilylation or alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reduction of silanes to form silanols or siloxanes.
Substitution: Nucleophilic substitution reactions where the methoxy or alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium, or palladium complexes for hydrosilylation reactions.
Major Products
Silanols: Formed by oxidation or hydrolysis.
Siloxanes: Formed by condensation of silanols.
Substituted Silanes: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine may have applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine depends on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The molecular targets and pathways involved may include:
Enzymes: Inhibition or activation of specific enzymes.
Cell Membranes: Interaction with lipid bilayers to alter membrane properties.
Proteins: Binding to proteins to modulate their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: A simple organosilicon compound with similar properties.
Dimethylsilanediol: Another organosilicon compound with two hydroxyl groups.
Methoxytrimethylsilane: A methoxy-substituted organosilicon compound.
Uniqueness
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other organosilicon compounds
Eigenschaften
CAS-Nummer |
923561-01-7 |
|---|---|
Molekularformel |
C10H25NOSi |
Molekulargewicht |
203.40 g/mol |
IUPAC-Name |
N-[methoxy-di(propan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C10H25NOSi/c1-7-8-11-13(12-6,9(2)3)10(4)5/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
LTBLCCBTTIOWBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN[Si](C(C)C)(C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)




![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)


![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

